molecular formula C21H26Cl2N2O3 B11765196 Levocetirizine hydrochloride CAS No. 823178-28-5

Levocetirizine hydrochloride

Cat. No.: B11765196
CAS No.: 823178-28-5
M. Wt: 425.3 g/mol
InChI Key: CUSPGNDCPOVPBA-ZMBIFBSDSA-N
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Description

Levocetirizine hydrochloride is a second-generation antihistamine used primarily to treat allergic rhinitis and chronic idiopathic urticaria. It is the R-enantiomer of cetirizine, which means it is a more active form of the drug. This compound works by blocking the action of histamine, a substance in the body that causes allergic symptoms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Levocetirizine hydrochloride is synthesized through a multi-step process. The synthesis begins with the cyclization of ®-4-chlorobenzhydrylamine and tri(2-chloroethyl)amine to obtain an intermediate compound. This intermediate then undergoes a condensation reaction with 2-ethyl glycolate to form the final product, levocetirizine . The hydrochloride salt is formed by hydrochlorinating the prepared levocetirizine and then recrystallizing the salt .

Industrial Production Methods: Industrial production of this compound involves the use of catalytic oxidation of L-hydroxyzine using Pd-M/C as a catalyst. This method ensures high conversion rates and high optical purity of the target product .

Chemical Reactions Analysis

Types of Reactions: Levocetirizine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Catalytic oxidation using Pd-M/C.

    Substitution: Conditions involving dealkylating agents.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Levocetirizine hydrochloride is often compared with cetirizine, its parent compound. Here are some key differences:

Comparison with Similar Compounds

Levocetirizine hydrochloride stands out due to its higher potency, quicker onset of action, and lower sedative effects, making it a preferred choice for many patients .

Biological Activity

Levocetirizine hydrochloride is a second-generation antihistamine primarily used for the management of allergic conditions such as allergic rhinitis and chronic urticaria. As the R-enantiomer of cetirizine, it exhibits a high affinity for the histamine H1 receptor, leading to its effectiveness in alleviating allergy symptoms. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

Levocetirizine functions as a selective antagonist of the peripheral H1 receptors. By binding to these receptors, it inhibits the actions of histamine, which is responsible for various allergic symptoms such as itching, swelling, and redness. The compound demonstrates competitive binding properties and has been shown to effectively block histamine-induced effects like smooth muscle contraction and increased vascular permeability .

Pharmacodynamics

  • Receptor Binding : Levocetirizine exhibits a high affinity for human H1 receptors (Ki = 3.2 nmol/L), which is approximately double that of cetirizine (Ki = 6.3 nmol/L) .
  • Occupancy : After administration, levocetirizine shows 90% receptor occupancy at 4 hours and 57% at 24 hours post-dose .
  • Anti-inflammatory Effects : It has been demonstrated to inhibit eosinophil adhesion and modulate the expression of various inflammatory mediators, contributing to its anti-inflammatory properties .

Pharmacokinetics

Levocetirizine is characterized by its rapid absorption and high bioavailability:

  • Absorption : Following a 5 mg oral dose, peak plasma concentrations are reached within approximately 0.75 hours (Tmax) with a maximum concentration (Cmax) around 0.27 µg/mL .
  • Distribution : The volume of distribution is about 0.33 L/kg, with around 96% protein binding observed shortly after administration .
  • Metabolism : Less than 14% of levocetirizine undergoes metabolism in humans, primarily through CYP3A4-mediated pathways .

Table: Pharmacokinetic Properties of Levocetirizine

ParameterValue
Tmax0.75 hours
Cmax0.27 µg/mL
Volume of Distribution0.33 L/kg
Protein Binding~96%
Metabolism<14%

Clinical Efficacy

Numerous studies have evaluated the clinical efficacy of levocetirizine in treating allergic conditions:

  • Allergic Rhinitis : In clinical trials, levocetirizine has shown significant improvement in nasal symptoms compared to placebo and other antihistamines .
  • Chronic Urticaria : Studies indicate that levocetirizine effectively reduces itch severity and the number of wheals in chronic urticaria patients .

Case Study Insights

A case study involving patients with chronic rhinosinusitis demonstrated that those treated with levocetirizine experienced reduced symptoms compared to those receiving standard care. The study highlighted levocetirizine's role in improving quality of life by alleviating both nasal congestion and sleep disturbances associated with allergic conditions .

Safety Profile

Levocetirizine is generally well-tolerated with a low incidence of sedation compared to first-generation antihistamines. It does not significantly affect cognitive or psychomotor functions, making it suitable for use in populations requiring alertness . Adverse effects are typically mild and may include headache and dry mouth.

Summary Table: Safety Profile

Adverse EffectIncidence
HeadacheLow
Dry MouthLow
SedationMinimal

Properties

CAS No.

823178-28-5

Molecular Formula

C21H26Cl2N2O3

Molecular Weight

425.3 g/mol

IUPAC Name

2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;hydrochloride

InChI

InChI=1S/C21H25ClN2O3.ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);1H/t21-;/m1./s1

InChI Key

CUSPGNDCPOVPBA-ZMBIFBSDSA-N

Isomeric SMILES

C1CN(CCN1CCOCC(=O)O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

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